![molecular formula C17H18FN3O4 B2686623 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 1903770-31-9](/img/structure/B2686623.png)

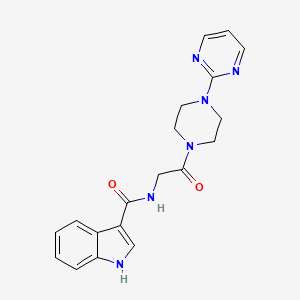

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

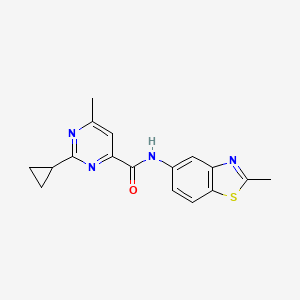

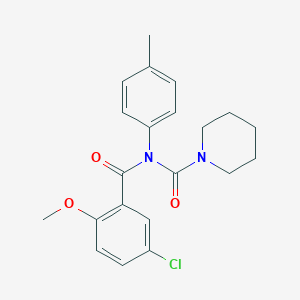

The compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[f][1,4]oxazepin ring, a fluoro group, an isoxazole ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2,3-dihydrobenzo[f][1,4]oxazepin ring, a fluoro group, an isoxazole ring, and a carboxamide group . The exact structure would depend on the specific locations and orientations of these groups within the molecule.Chemical Reactions Analysis

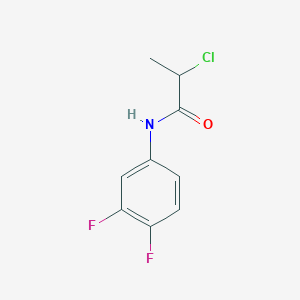

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group might be involved in acid-base reactions, while the fluoro group might undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluoro group might increase its lipophilicity, while the presence of a carboxamide group might allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación

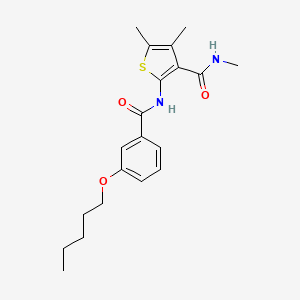

Synthesis and Cytotoxic Activity

Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against murine leukemia and lung carcinoma, indicating their potential application in cancer research and therapy (Deady et al., 2005).

Microwave-assisted Synthesis and Biological Activities

Studies have explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This suggests applications in developing new antimicrobial agents (Başoğlu et al., 2013).

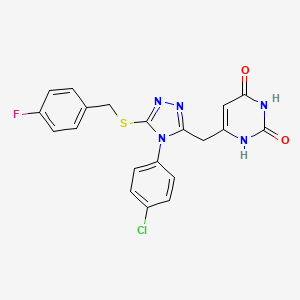

Design, Synthesis, and Antibacterial Agents

The design and synthesis of novel analogs of carboxamide, particularly focusing on antibacterial applications, have been documented. Some compounds showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in combating bacterial infections (Palkar et al., 2017).

Novel PET Probes for Alzheimer's Disease

Another research avenue involves the development of novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This application is crucial for diagnosing and understanding the progression of Alzheimer's disease (Cui et al., 2012).

Organocatalytic Asymmetric Reactions

Research into the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines has been conducted, yielding compounds with chiral tetrasubstituted C‒F stereocenters. This process has implications for the synthesis of pharmacologically relevant compounds (Li et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-10-16(11(2)25-20-10)17(23)19-5-6-21-8-12-7-13(18)3-4-14(12)24-9-15(21)22/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCUKIZDIUJAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2686540.png)

![N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2686542.png)

![N-(3-methoxyphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2686556.png)

![N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2686563.png)